molecular formula C25H20N4O2 B2365798 1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900284-61-9

1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2365798
CAS No.: 900284-61-9
M. Wt: 408.461
InChI Key: XMKJXKXQNMRJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been designed asacetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a common target for drugs used to treat Alzheimer’s disease .

Mode of Action

It is likely that it interacts with its target, ache, by binding to the active site of the enzyme and inhibiting its activity . This prevents the breakdown of acetylcholine, increasing its concentration and enhancing cholinergic transmission.

Biochemical Pathways

The compound likely affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which plays a crucial role in memory and cognition .

Pharmacokinetics

Similar compounds are typically designed to be well-absorbed and to cross the blood-brain barrier, given their target within the central nervous system .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can potentially improve cognitive function, making such compounds of interest in the treatment of Alzheimer’s disease .

Biological Activity

1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its anticancer and antiviral properties. Its structural features suggest promising interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2}, which reflects its complex arrangement of nitrogenous heterocycles. The presence of both benzyl and p-tolyl groups enhances its lipophilicity, potentially improving its permeability across biological membranes and contributing to its biological activity .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown activity against mutant forms of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression .

A study evaluating various derivatives found that this compound exhibited promising cytotoxicity against specific cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth .

Antiviral Activity

In addition to its anticancer potential, this compound has been investigated for antiviral properties. A study focused on a series of pyrido-pyrrolo-pyrimidine derivatives demonstrated significant inhibition of viral replication in vitro. Notably, certain derivatives achieved over 90% inhibition of the COVID-19 virus at varying concentrations without exhibiting substantial cytotoxic effects on Vero cells .

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of this compound. Here are some key findings:

Study FocusFindings
CytotoxicityIC50 values ranged from 139 µM to 193 µM across different derivatives tested against cancer cell lines .
Antiviral ActivityCompounds showed up to 96% inhibition against COVID-19 at concentrations of 10 µM .
MechanismMolecular docking simulations indicated strong binding interactions with viral proteases as potential targets .

Synthesis and Structural Variants

The synthesis of this compound involves several methods that optimize reaction conditions such as temperature and solvent choice. Various derivatives have been synthesized to explore structure-activity relationships (SAR), enhancing understanding of how modifications influence biological efficacy .

Properties

IUPAC Name

6-benzyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-17-10-12-19(13-11-17)26-24(30)21-15-20-23(29(21)16-18-7-3-2-4-8-18)27-22-9-5-6-14-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKJXKXQNMRJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.